

A Comparative Review of Preclinical Data for the GPR119 Agonist DA-1241

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Compound of Interest

Compound Name: DA-1241

Cat. No.: B15605608

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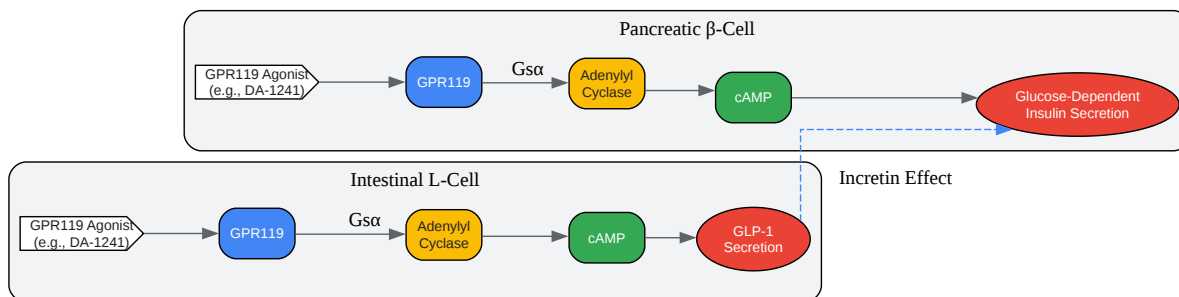
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical data for **DA-1241**, a novel G-protein coupled receptor 119 (GPR119) agonist, with other relevant GPR119 agonists. The information is intended to offer an objective overview of the current preclinical landscape for this therapeutic target, with a focus on metabolic dysfunction-associated steatohepatitis (MASH) and type 2 diabetes (T2D).

Mechanism of Action: GPR119 Agonism

GPR119 is a Gs-protein coupled receptor predominantly expressed in pancreatic β -cells and intestinal enteroendocrine L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn stimulates glucose-dependent insulin secretion from pancreatic β -cells and the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.^[1] This dual mechanism of action makes GPR119 an attractive therapeutic target for metabolic diseases. GLP-1 itself promotes insulin secretion, suppresses glucagon release, and has beneficial effects on satiety and weight management.

Below is a diagram illustrating the signaling pathway of GPR119 agonists.



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Caption: GPR119 Agonist Signaling Pathway.

Preclinical Efficacy of DA-1241 in MASH Models

DA-1241 has demonstrated significant efficacy in various preclinical models of MASH, addressing key pathological features of the disease including steatosis, inflammation, and fibrosis.^{[2][3][4]}

Data Presentation: **DA-1241** in MASH Models

Parameter	Animal Model	Treatment	Key Findings	Reference
Hepatic Steatosis	Gubra Amylin NASH (GAN) diet-fed mice	DA-1241 (100 mg/kg, oral, daily for 12 weeks)	Reduced liver lipid area and number of steatotic hepatocytes.	[2]
High-Fat Diet (HFD)-fed mice	DA-1241	Markedly ameliorated fatty liver and reduced hepatic triglyceride levels.	[3]	
Inflammation	GAN diet-fed mice	DA-1241 (100 mg/kg) + Efruxifermin (1 mg/kg)	Significantly reduced inflammatory markers (galectin-3).	[2]
MASH mouse models	DA-1241	Reduced liver inflammation and restored inflammation-related hepatic gene expression. Inhibits NFκB signaling.	[4][5]	
Fibrosis	GAN diet-fed mice	DA-1241 (100 mg/kg) + Semaglutide (30 nmol/kg)	Combination treatment led to marked improvements in NAFLD Activity Score (NAS) (≥2-point improvement in 80% of mice).	[6]

MASH mouse models	DA-1241	Prevented the development of fibrosis with a trend to decrease the area of fibrosis by 35.8% compared to placebo.	[1]
Liver Enzymes	HFD-fed mice	DA-1241	Significant reduction in serum AST and ALT levels. [3]
GAN diet-fed mice	DA-1241 (100 mg/kg)	Reductions in plasma transaminases.	[2]
Body Weight	GAN diet-fed mice	DA-1241 (100 mg/kg, daily for 12 weeks)	Weight-neutral over the 12-week treatment period. [2]
HFD-fed mice	DA-1241	Decreased body weight without affecting food intake.	[3]

Preclinical Efficacy of DA-1241 in Type 2 Diabetes Models

In preclinical models of T2D, **DA-1241** has shown beneficial effects on glucose metabolism and insulin secretion.

Data Presentation: **DA-1241** in T2D Models

Parameter	Animal Model	Treatment	Key Findings	Reference
Glucose Tolerance	High-Fat Diet (HFD)-fed C57BL/6J mice	DA-1241 (120 mg/kg, daily for 12 weeks)	Improved oral glucose tolerance.	[7]
Insulin Secretion	HFD-fed C57BL/6J mice	DA-1241 (120 mg/kg, daily for 12 weeks)	Enhanced glucose-dependent insulin secretion.	[7]
GLP-1 Secretion	HFD-fed C57BL/6J mice	DA-1241 (120 mg/kg)	Increased serum total GLP-1 levels.	[7]
Fasting Blood Glucose	HFD-fed C57BL/6J mice	DA-1241 (120 mg/kg, daily for 12 weeks)	Decreased fasting blood glucose levels.	[7]
Hepatic Gluconeogenesis	HepG2 cells and mouse liver	DA-1241	Reduced gluconeogenic enzyme expression.	[5]

Comparison with Other GPR119 Agonists

Several other GPR119 agonists have been evaluated in preclinical studies. While direct head-to-head comparative studies with **DA-1241** are limited, the following table summarizes available data on some of these compounds.

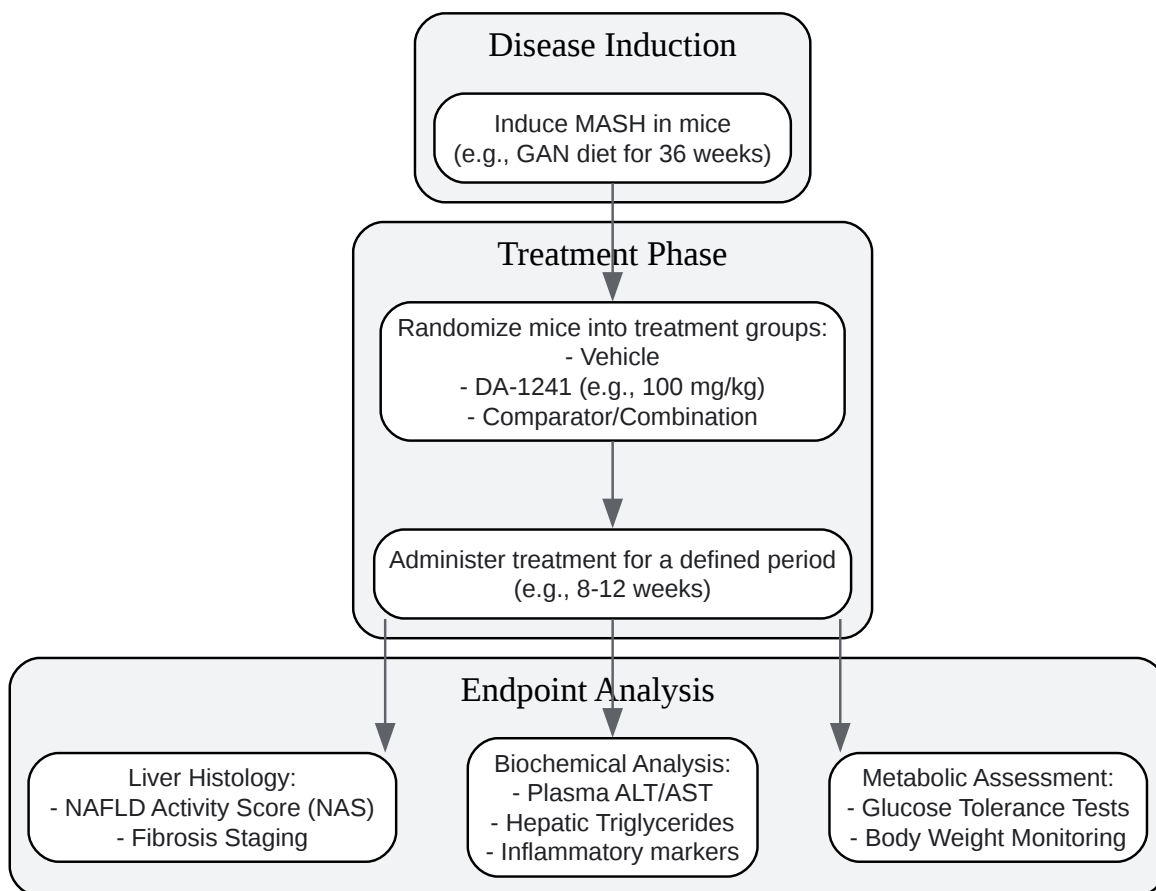
Data Presentation: Comparison of GPR119 Agonists

Compound	Key Preclinical Findings	Reference
AR231453	Potent GPR119 agonist that increases cAMP and insulin release in a glucose-dependent manner. Improves glycemic control in normal and diabetic mice.	[7]
GSK252A	In isolated rat islets, it stimulated glucose-dependent insulin secretion and in GLUTag cells, it stimulated the release of GLP-1.	[8]
AS1269574	Potent, orally available GPR119 agonist (EC50 of 2.5 μ M in HEK293 cells expressing human GPR119). Induces glucose-dependent insulin secretion.	[9][10]

It is important to note that the preclinical success of GPR119 agonists in rodent models has not consistently translated into robust efficacy in human clinical trials for T2D.[1] However, the promising data for **DA-1241** in MASH models, a disease with a complex pathophysiology, suggests a potential for this compound in liver diseases.

Experimental Protocols

A common experimental workflow for evaluating a GPR119 agonist in a preclinical MASH model is outlined below.



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Caption: Typical Preclinical MASH Study Workflow.

Key Experimental Methodologies:

- **Animal Models:** The Gubra Amylin NASH (GAN) diet-fed mouse is a commonly used model that induces advanced liver pathology consistent with human MASH.[2] High-fat diet (HFD)-fed mice are also frequently used to induce obesity and hepatic steatosis.[3]
- **Dosing:** **DA-1241** is typically administered orally at doses ranging from 100 to 120 mg/kg once daily.[2][7]
- **Endpoints:**

- Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) and Sirius Red to assess steatosis, inflammation, ballooning (NAFLD Activity Score), and fibrosis.
- Biochemical Analysis: Plasma levels of liver enzymes (ALT, AST), triglycerides, and inflammatory cytokines are measured.
- Gene Expression: Hepatic gene expression related to inflammation and fibrosis is analyzed using techniques like qPCR or RNA sequencing.

Conclusion

The preclinical data for **DA-1241** demonstrates its potential as a therapeutic agent for MASH and T2D. Its ability to favorably modulate key aspects of MASH pathology, including steatosis, inflammation, and fibrosis, in relevant animal models is promising. Furthermore, its beneficial effects on glucose metabolism and incretin secretion provide a strong rationale for its development in T2D. While the broader class of GPR119 agonists has faced challenges in clinical translation for diabetes, the unique profile of **DA-1241**, particularly its efficacy in MASH models, warrants further investigation. Future comparative studies with other therapeutic modalities will be crucial in defining the clinical potential of **DA-1241**.

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